molecular formula C10H13N3 B1623912 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine CAS No. 323584-32-3

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine

Cat. No.: B1623912
CAS No.: 323584-32-3
M. Wt: 175.23 g/mol
InChI Key: QCMZNESQQDSNIH-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is a heterocyclic compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-ethylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring. The reaction conditions often require heating under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where halogenated reagents can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Halogenated reagents such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine to facilitate the substitution.

Major Products

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles, depending on the reagents and conditions used.

Scientific Research Applications

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine
  • 1-Cyclohexyl-1H-benzoimidazol-5-ylamine
  • 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride

Uniqueness

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other benzimidazole derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethyl-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-10-12-8-6-7(11)4-5-9(8)13(10)2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMZNESQQDSNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424647
Record name 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323584-32-3
Record name 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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